1-Hept-6-enoxy-2,4-dimethylbenzene

Description

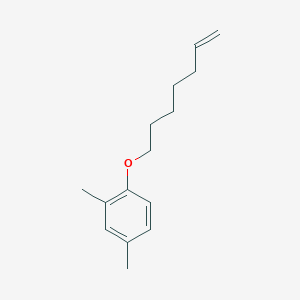

1-Hept-6-enoxy-2,4-dimethylbenzene (C₁₅H₂₂O) is a substituted aromatic compound featuring a 2,4-dimethylbenzene core with a hept-6-enoxy (C₇H₁₁O) group at the 1-position. The hept-6-enoxy substituent consists of a seven-carbon chain terminating in a double bond at the sixth position, imparting unique reactivity and physicochemical properties. This compound is structurally analogous to simpler aryl ethers like 1-ethoxy-2,4-dimethylbenzene but distinguishes itself through its elongated, unsaturated alkoxy chain.

Properties

IUPAC Name |

1-hept-6-enoxy-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-4-5-6-7-8-11-16-15-10-9-13(2)12-14(15)3/h4,9-10,12H,1,5-8,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXELKSZGQVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-hept-6-enoxy-2,4-dimethylbenzene with structurally related compounds:

Key Observations:

- The double bond introduces reactivity sites for oxidation or cycloaddition .

- Spectroscopic Differences: For 2-benzyl-1,4-dimethylbenzene, UV absorption at λmax = 277.80 nm arises from extended conjugation . In contrast, the hept-6-enoxy group’s isolated double bond may shift absorption to shorter wavelengths due to reduced conjugation.

- Catalytic Stability: 1-Iodo-2,4-dimethylbenzene demonstrates stability under fluorination conditions, with 70% recovery post-reaction . The hept-6-enoxy analog’s stability in similar catalytic systems remains untested but could be influenced by steric hindrance from the long chain.

Reactivity and Functional Group Influence

- Ether Cleavage: The ethoxy group in 1-ethoxy-2,4-dimethylbenzene is susceptible to nucleophilic attack or acid-catalyzed cleavage. The hept-6-enoxy group’s steric bulk may slow such reactions, while its double bond could enable electrophilic additions .

- Aromatic Substitution: The 2,4-dimethyl pattern on the benzene ring directs electrophilic substitution to the 5-position, a trend consistent across analogs like 1-iodo-2,4-dimethylbenzene .

- Oxidative Stability: The unsaturated hept-6-enoxy chain may render the compound prone to autoxidation, unlike saturated derivatives such as 2-benzyl-1,4-dimethylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.